

Physicochemical Properties of Disodium Cocoamphodipropionate in Aqueous Solution: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disodium cocoamphodipropionate*

Cat. No.: *B1235945*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium cocoamphodipropionate is a mild, amphoteric surfactant derived from coconut oil, belonging to the imidazoline-derived class of compounds.^{[1][2][3]} Its gentle nature, coupled with excellent foaming, cleansing, and conditioning properties, makes it a valuable ingredient in a wide array of personal care products, particularly those designed for sensitive skin and hair.^{[1][3]} In the pharmaceutical and drug development sectors, its utility as a solubilizing agent, emulsifier, and stabilizer is of significant interest. This technical guide provides a comprehensive overview of the core physicochemical properties of **Disodium cocoamphodipropionate** in aqueous solutions, offering insights into its behavior and functionality. While specific quantitative data for parameters such as Critical Micelle Concentration (CMC) and surface tension at varying concentrations are not readily available in public literature, this guide furnishes detailed experimental protocols for their determination, empowering researchers to generate precise data for their specific formulations and applications.

Chemical Structure and General Properties

Disodium cocoamphodipropionate is a complex mixture of compounds with the "coco" designation referring to the fatty acid distribution derived from coconut oil. Its representative

chemical structure features a hydrophilic head with both anionic and cationic charges, and a hydrophobic tail derived from coconut fatty acids.

General Properties of **Disodium Cocoamphodipropionate**

Property	Description	References
INCI Name	Disodium Cocoamphodipropionate	[4][5]
CAS Number	68604-71-7	[2]
Appearance	Clear to hazy amber liquid	[4][5]
Solubility	Soluble in water	[2][5]
Stability	Stable in strong alkaline systems and over a broad pH range.	[4][6][7]
Actives Content	Typically supplied as a 38-42% active solution in water.	[7]

pH of Aqueous Solutions

The pH of commercially available **Disodium cocoamphodipropionate** solutions is typically in the alkaline range. The pH of a solution containing this surfactant can influence its properties and the overall stability of a formulation.

pH of **Disodium Cocoamphodipropionate** Solutions

Product	pH (as is, unless otherwise specified)	References
AMPHOSOL® 2CSF	9.0 - 10.0	[8]
Mackam® 2CSF-40CG	9.0 - 10.0	[9]
Miranol® C2M SF CONC	9.4 - 9.8 (at 30°C)	[5]
1% Solution	7.0 - 10.0 (at 25°C)	[2]

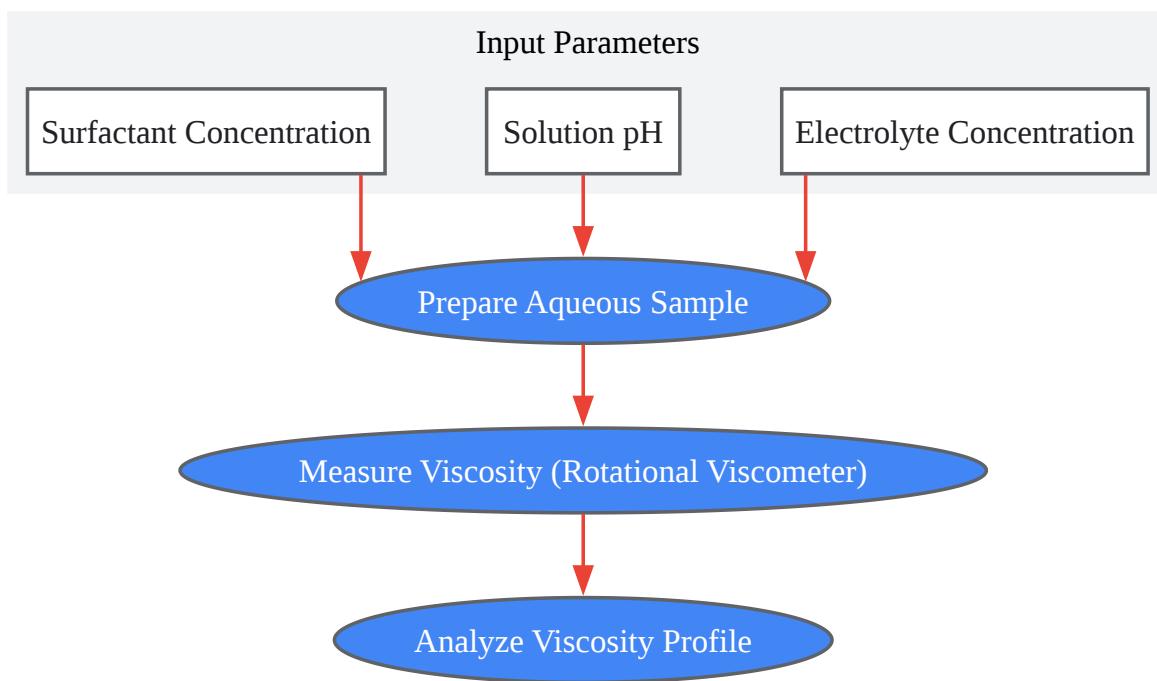
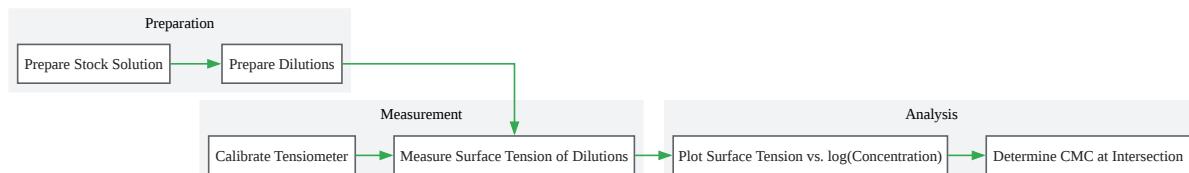
Surface Activity and Micellization

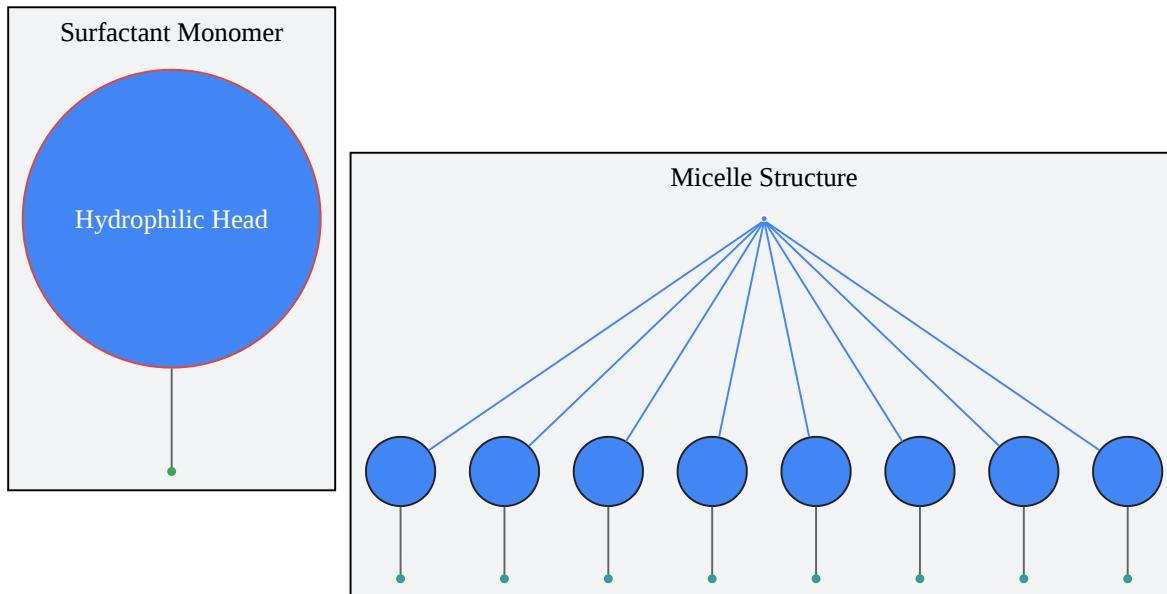
As a surfactant, **Disodium cocoamphodipropionate** reduces the surface tension of water. When the concentration of the surfactant in an aqueous solution reaches a certain point, known as the Critical Micelle Concentration (CMC), the molecules begin to aggregate into micelles. This is a critical parameter as many of the surfactant's properties, such as detergency and solubilization, are most effective at or above the CMC.

While a specific CMC value for **Disodium cocoamphodipropionate** is not found in the reviewed literature, it is a fundamental property that can be determined experimentally.

Experimental Protocol: Determination of Critical Micelle Concentration (CMC) by Tensiometry

This protocol outlines the procedure for determining the CMC of **Disodium cocoamphodipropionate** using the Wilhelmy plate method, a common technique for measuring surface tension.



Materials and Equipment:


- Tensiometer (e.g., Krüss, Biolin Scientific)
- Wilhelmy plate (platinum)
- Glass or plastic beakers
- Magnetic stirrer and stir bars
- Precision balance
- Volumetric flasks and pipettes
- High-purity water (e.g., deionized, distilled)
- **Disodium cocoamphodipropionate** solution of known concentration
- Acetone or ethanol for cleaning

Procedure:

- Preparation of Stock Solution: Prepare a stock solution of **Disodium cocoamphodipropionate** in high-purity water at a concentration known to be above the expected CMC.
- Preparation of Dilutions: Prepare a series of dilutions of the stock solution in volumetric flasks to cover a range of concentrations both below and above the expected CMC. A logarithmic dilution series is often effective.
- Instrument Setup and Calibration:
 - Thoroughly clean the Wilhelmy plate with a suitable solvent (e.g., acetone or ethanol) and then flame it with a Bunsen burner until it glows red to remove any organic contaminants.
 - Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water, which has a well-known surface tension (approximately 72.8 mN/m at 20°C).
- Measurement:
 - Start with the most dilute solution to minimize contamination.
 - Pour the solution into a clean beaker with a magnetic stir bar and place it on the tensiometer's sample stage.
 - Immerse the Wilhelmy plate into the solution.
 - Allow the system to equilibrate and record the surface tension reading once it stabilizes.
 - Repeat the measurement for each of the prepared solutions, moving from the lowest to the highest concentration. Ensure the plate is thoroughly cleaned and dried between each measurement.
- Data Analysis:
 - Plot the surface tension (γ) as a function of the logarithm of the **Disodium cocoamphodipropionate** concentration ($\log C$).

- The plot will typically show two distinct linear regions. The first region will have a steep negative slope as the surface tension decreases with increasing surfactant concentration. The second region, above the CMC, will be nearly horizontal, indicating that the surface is saturated with surfactant molecules and micelles are forming in the bulk solution.
- The CMC is the concentration at the intersection of the two extrapolated linear portions of the graph.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. specialchem.com [specialchem.com]
- 2. Disodium cocoamphodipropionate - Surfactant - 表面活性剂百科 [surfactant.top]
- 3. Disodium Cocoamphodipropionate (Explained + Products) [incidecoder.com]
- 4. researchgate.net [researchgate.net]
- 5. Micellization and Solvation Properties of Newly Synthesized Imidazolium- and Aminium-Based Surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP2855652B1 - Surfactant composition - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. cosmileeurope.eu [cosmileeurope.eu]
- To cite this document: BenchChem. [Physicochemical Properties of Disodium Cocoamphodipropionate in Aqueous Solution: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1235945#physicochemical-properties-of-disodium-cocoamphodipropionate-in-aqueous-solution]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com